(1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride
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Overview
Description
(1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride is a chiral compound that features a cyclopropane ring fused to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine-4-carboxylic acid with diazo compounds under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a solvent like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropane derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and selectivity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Amino-1-cyclopentanecarboxylic acid;hydrochloride
- 1-Aminocyclopropane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride stands out due to its pyridine ring, which imparts additional electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications.
Properties
IUPAC Name |
(1R,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPWWPLZPGMJP-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4904-19-2 |
Source
|
Record name | rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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